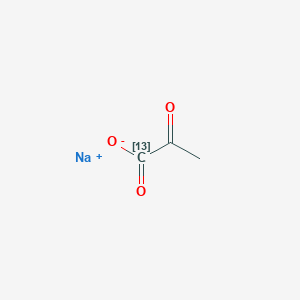

sodium;2-oxo(113C)propanoate

説明

Sodium;2-oxo(113C)propanoate (IUPAC name: sodium [2-¹³C]pyruvate) is the sodium salt of pyruvate, a key α-keto acid in central metabolic pathways. Its structure comprises a three-carbon chain with a ketone group at the second carbon and a carboxylate group at the third carbon, where the second carbon is isotopically labeled with carbon-13 (¹³C). This isotopic labeling enables precise tracking in metabolic flux analysis, nuclear magnetic resonance (NMR) studies, and isotopic tracing experiments .

In biological systems, pyruvate serves as a critical intermediate in glycolysis, gluconeogenesis, and amino acid metabolism. Sodium pyruvate salts are widely used in cell culture media, enzymatic assays, and studies investigating oxidative decarboxylation or transamination reactions . The ¹³C label at the 2-oxo position enhances its utility in elucidating carbon flow in metabolic networks, particularly in hyperthermophilic archaea like Thermococcus and Pyrococcus, where 2-oxo acids are deaminated products of amino acid catabolism .

特性

IUPAC Name |

sodium;2-oxo(113C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-FJUFCODESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of sodium;2-oxo(113C)propanoate would typically involve scaling up the laboratory synthesis methods. This process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies might be employed to achieve efficient production.

化学反応の分析

Types of Reactions

sodium;2-oxo(113C)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of sodium;2-oxo(113C)propanoate typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions can vary, including temperature, pressure, and solvent choice.

Major Products

The major products formed from the reactions of sodium;2-oxo(113C)propanoate depend on the specific reaction conditions and reagents used. For example, oxidation might yield a different product compared to reduction or substitution reactions.

科学的研究の応用

sodium;2-oxo(113C)propanoate has a wide range of applications in scientific research:

Chemistry: It can be used as a reagent or intermediate in organic synthesis.

Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

Industry: sodium;2-oxo(113C)propanoate might be used in the production of materials, chemicals, or pharmaceuticals.

作用機序

Conclusion

sodium;2-oxo(113C)propanoate is a compound with significant potential in various scientific fields. Its unique properties and versatility make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research and development could unlock new applications and benefits of this compound.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

Sodium 2-Oxoglutarate (α-Ketoglutarate)

- Molecular Formula : C₅H₅O₅Na

- Key Features: A five-carbon α-keto acid with two carboxylate groups. Central to the tricarboxylic acid (TCA) cycle and amino acid synthesis (e.g., glutamate).

- Comparison: Both compounds are sodium salts of 2-oxo acids involved in amino acid metabolism . Sodium 2-oxoglutarate participates in aminotransferase reactions as an amino group acceptor, whereas sodium pyruvate acts as a product of glycolysis and substrate for gluconeogenesis. Isotopic labeling in sodium [2-¹³C]pyruvate allows targeted metabolic studies, whereas 2-oxoglutarate is often used unlabeled in bulk enzymatic assays.

Sodium Oxaloacetate

- Molecular Formula : C₄H₃O₅Na

- Key Features : A four-carbon α-keto dicarboxylate critical in the TCA cycle and gluconeogenesis.

- Comparison :

- Sodium oxaloacetate shares the keto-carboxylate functional group but has an additional carboxylate moiety, altering its solubility and reactivity.

- Unlike sodium pyruvate, oxaloacetate is unstable in solution and often requires stabilization via esterification or refrigeration.

Sodium Chloroacetate

- Molecular Formula : C₂H₂ClO₂Na

- Key Features : A halogenated sodium carboxylate used in organic synthesis.

- It poses significant safety risks (e.g., corrosive to skin/eyes; requires immediate flushing with water ), unlike sodium pyruvate, which is generally non-toxic in laboratory settings.

Isotopic vs. Non-Isotopic Sodium Carboxylates

Sodium;2-oxo(113C)propanoate is distinguished by its ¹³C isotopic label, which enables advanced applications in tracking carbon dynamics. For example, δ¹³C analysis in marine systems uses isotopic ratios to study ocean acidification and coral calcification .

Data Tables

Table 1: Structural and Functional Comparison

Research Implications

The isotopic specificity of sodium;2-oxo(113C)propanoate makes it invaluable for studying carbon flux in microbial metabolism and environmental systems. Its comparison with non-isotopic analogues highlights its niche in advanced biochemical research, whereas structurally related salts like sodium chloroacetate emphasize the importance of functional group diversity in determining reactivity and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。